molecular formula C8H5BrF4 B1302113 5-Fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 239135-48-9

5-Fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No. B1302113
Key on ui cas rn: 239135-48-9
M. Wt: 257.02 g/mol
InChI Key: MQZWBTRGSDOAIO-UHFFFAOYSA-N
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Patent
US07129270B2

Procedure details

1.95 g (30 mmol) of potassium cyanide is added to a solution of 5.14 g (20 mmol) of 5-fluoro-2-trifluoromethylbenzyl bromide in 45 ml of ethanol/8 ml of water, and it is stirred for 64 hours at room temperature. The reaction solution is diluted with ethyl acetate and extracted with saturated sodium bicarbonate solution. The organic phase is washed with water, dried and concentrated by evaporation. The remaining residue is purified by bulb tube distillation and recrystallized. Yield: 3.6 g (89%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[F:4][C:5]1[CH:6]=[CH:7][C:8]([C:13]([F:16])([F:15])[F:14])=[C:9]([CH:12]=1)[CH2:10]Br.O>C(O)C.C(OCC)(=O)C>[F:4][C:5]1[CH:6]=[CH:7][C:8]([C:13]([F:16])([F:15])[F:14])=[C:9]([CH2:10][C:1]#[N:2])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5.14 g
Type
reactant
Smiles
FC=1C=CC(=C(CBr)C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 64 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate solution
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The remaining residue is purified by bulb tube
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
Smiles
FC=1C=CC(=C(C1)CC#N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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